(3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of (3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps. One common method includes the reaction of 5-bromo-2-indolinone with 5-(4-chlorophenyl)-2-furaldehyde under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the yield of the desired products .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in cancer cells, it may inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to (3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives such as:
- 5-bromo-2-indolinone
- 5-(4-chlorophenyl)-2-furaldehyde
- Indole-3-acetic acid
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the indole and furan rings, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H11BrClNO2 |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H11BrClNO2/c20-12-3-7-17-15(9-12)16(19(23)22-17)10-14-6-8-18(24-14)11-1-4-13(21)5-2-11/h1-10H,(H,22,23)/b16-10- |
InChI Key |
QAQILXLCGPNHGS-YBEGLDIGSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C4=C(C=CC(=C4)Br)NC3=O)Cl |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C4=C(C=CC(=C4)Br)NC3=O)Cl |
Origin of Product |
United States |
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